molecular formula C14H21NO B1475994 1-(3-Phenylbutyl)pyrrolidin-3-ol CAS No. 2098011-95-9

1-(3-Phenylbutyl)pyrrolidin-3-ol

Cat. No.: B1475994
CAS No.: 2098011-95-9
M. Wt: 219.32 g/mol
InChI Key: JLOYAZJVBSTKHB-UHFFFAOYSA-N
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Description

1-(3-Phenylbutyl)pyrrolidin-3-ol is a pyrrolidine-derived compound featuring a phenylbutyl side chain attached to the nitrogen atom of the pyrrolidine ring and a hydroxyl group at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the phenylbutyl group) and hydrogen-bonding capability (from the hydroxyl group).

Properties

CAS No.

2098011-95-9

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(3-phenylbutyl)pyrrolidin-3-ol

InChI

InChI=1S/C14H21NO/c1-12(13-5-3-2-4-6-13)7-9-15-10-8-14(16)11-15/h2-6,12,14,16H,7-11H2,1H3

InChI Key

JLOYAZJVBSTKHB-UHFFFAOYSA-N

SMILES

CC(CCN1CCC(C1)O)C2=CC=CC=C2

Canonical SMILES

CC(CCN1CCC(C1)O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Chain Length and Hydrophobicity

Key Compound : 1-(2-Phenylethyl)pyrrolidin-3-ol ()

  • Structural Difference : The phenylethyl group (C₂ chain) versus phenylbutyl (C₄ chain) in the target compound.
  • For example, in sigma-1 receptor ligands, extended hydrophobic chains (e.g., phenylbutyl) improve fit into hydrophobic cavities near helices α4/α5, as seen in analogues with RMSD > 2.5 Å .

Stereochemical Variations

Key Compounds : (3R)- and (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol ()

  • Structural Difference : Stereochemistry at the 3-position hydroxyl group.
  • Impact: Enantiomers often exhibit divergent biological activities.

Aromatic Substitution Patterns

Key Compound : 1-(3-Chloro-benzyl)pyrrolidin-3-ol ()

  • Structural Difference : Chlorine substitution on the benzyl ring versus the unsubstituted phenyl group in the target compound.
  • Impact : The electron-withdrawing chloro group may alter electronic properties, reducing π-π stacking efficiency but enhancing dipole interactions. This could affect binding affinity in receptor-ligand systems .

Functional Group Modifications

Key Compound: 1-(2-Aminoethyl)pyrrolidin-3-ol ()

  • Structural Difference: An aminoethyl group replaces the phenylbutyl chain.
  • Impact : The amine introduces a positively charged group at physiological pH, improving aqueous solubility. This modification is critical for compounds targeting ion channels or enzymes requiring polar interactions .

Fluorinated Analogues

Key Compound : 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol ()

  • Structural Difference : Trifluoromethyl (-CF₃) substituent versus the phenylbutyl group.
  • Impact : The -CF₃ group enhances metabolic stability and electron-deficient aromatic interactions. Such derivatives are often prioritized in CNS drug development due to improved blood-brain barrier penetration .

Pharmacophore and Binding Interactions

Compounds with the 1-(3-phenylbutyl)piperidine/pyrrolidine scaffold (e.g., sigma-1 receptor ligands) maintain critical salt-bridge interactions with residue Glu172, even when their hydrophobic groups adopt opposing orientations (RMSD > 4 Å). This suggests flexibility in accommodating bulky substituents while preserving core binding motifs . For example:

  • Hydrophobic Fit : Larger substituents (e.g., tert-butyl) in position 4 of piperidine improve compatibility with hydrophobic cavities, a feature that could be extrapolated to pyrrolidine derivatives like 1-(3-phenylbutyl)pyrrolidin-3-ol.

Data Table: Structural and Theoretical Comparison

Compound Molecular Formula Molecular Weight Key Substituent Notable Properties
This compound C₁₄H₂₁NO 219.33 Phenylbutyl, -OH Moderate lipophilicity, hydrogen bonding
1-(2-Phenylethyl)pyrrolidin-3-ol C₁₂H₁₇NO 191.27 Phenylethyl, -OH Shorter chain, reduced hydrophobicity
1-(3-Chloro-benzyl)pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 Chlorobenzyl, -OH Enhanced dipole interactions
1-(2-Aminoethyl)pyrrolidin-3-ol C₆H₁₄N₂O 130.19 Aminoethyl, -OH High solubility, basic amine

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